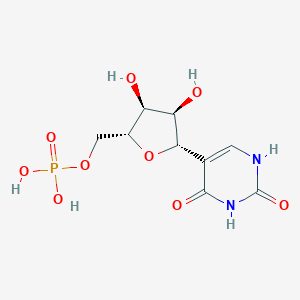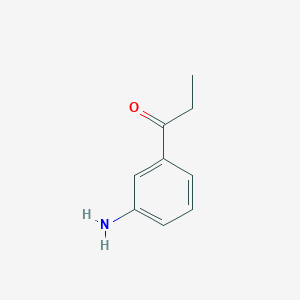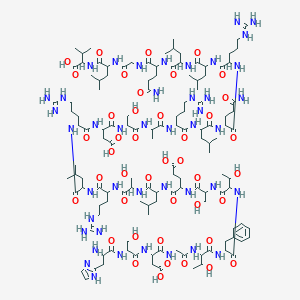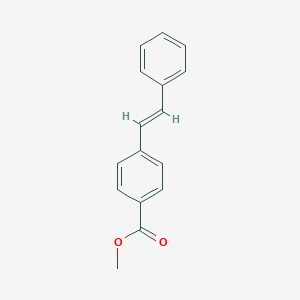
Bis(benzène)chrome(0)
Vue d'ensemble
Description
Synthesis Analysis
Bis(benzene)chromium(0) is synthesized through metal atom ligand vapor cocondensation techniques, demonstrating the versatility and complexity of organometallic synthesis methods. The process involves the direct interaction between chromium atoms and benzene molecules under controlled conditions, leading to the formation of this distinct compound with specific magnetic resonance properties (Elschenbroich et al., 1986).
Molecular Structure Analysis
The molecular structure of bis(benzene)chromium(0) has been explored through various spectroscopic techniques, revealing a fascinating aspect of its electronic structure. SCF MS Xα molecular orbital calculations indicate the bonding between the metal 3d and ligand π and π* orbitals, illustrating the covalent interactions that define the stability and electronic properties of the complex (Weber et al., 1985).
Chemical Reactions and Properties
The reactivity of bis(benzene)chromium(0) towards other molecules, such as hexafluorobenzene, leads to the formation of charge-transfer complexes. This reaction showcases the compound's ability to engage in electron transfer processes, underpinning its utility in studying charge-transfer phenomena in organometallic systems (Aspley et al., 1999).
Physical Properties Analysis
The compound's physical properties, including its heat capacity and vapor pressure, have been measured, providing a deeper understanding of its thermodynamic behavior. These studies affirm the free rotation about the ring to metal bonds and support the D6h symmetry proposed for the molecule, aligning with theoretical predictions about its structure and behavior in the crystalline state (Andrews et al., 1969).
Applications De Recherche Scientifique
Importance historique
Bis(benzène)chrome(0) a joué un rôle important dans le développement des composés sandwich en chimie organométallique . Il s'agit du complexe prototypique contenant deux ligands arène . Le composé a été largement découvert par Ernst Otto Fischer et Walter Hafner dans les années 1950 .
Synthèse
Ernst Otto Fischer a postulé qu'il pourrait être possible de synthétiser un complexe chrome(0) neutre avec deux ligands benzène, qui a une structure sandwich, similaire à celle du ferrocène . Cette idée a été mise en pratique par Walter Hafner, un doctorant d'Ernst Otto Fischer à l'époque .
Catalyseur pour l'hydrogénation des oléfines
Bis(benzène)chrome(0) peut être utilisé comme catalyseur pour l'hydrogénation des oléfines . Ce processus implique l'addition d'hydrogène (H2) à travers une double liaison carbone-carbone (C=C), convertissant l'oléfine en alcane.
Mécanisme de catalyse par chaîne de transfert d'électrons
Ce composé peut également être utilisé dans des mécanismes de catalyse par chaîne de transfert d'électrons . Dans ces mécanismes, il peut faciliter le transfert d'électrons dans une série de réactions chimiques.
Pré-catalyseur pour l'hydrosilylation des cétones et des aldéhydes
Bis(benzène)chrome(0) peut agir comme pré-catalyseur pour l'hydrosilylation des cétones et des aldéhydes . L'hydrosilylation est un processus où les liaisons silicium-hydrogène sont ajoutées à travers des liaisons multiples telles que C=O dans les cétones et les aldéhydes.
Pré-catalyseur pour le déshydrogénation du triphénylsilane avec les alcools primaires
Une autre application de Bis(benzène)chrome(0) est comme pré-catalyseur pour le déshydrogénation du triphénylsilane avec les alcools primaires . Le déshydrogénation est un type de réaction où l'hydrogène est éliminé des réactifs et les fragments restants sont couplés ensemble.
Mécanisme D'action
Bis(benzene)chromium(0), also known as dibenzenechromium, is an organometallic compound with the formula Cr(η6-C6H6)2. This compound has played a significant role in the development of sandwich compounds in organometallic chemistry .
Target of Action
The primary target of Bis(benzene)chromium(0) is the electron transfer chain . It acts as a catalyst in various chemical reactions, including olefin hydrogenation and the hydrosilation of ketones and aldehydes .
Mode of Action
Bis(benzene)chromium(0) interacts with its targets through electron transfer chain catalysis mechanism . It serves as a pre-catalyst for the hydrosilation of ketones and aldehydes, and for the dehydrocoupling of triphenylsilane with primary alcohols .
Biochemical Pathways
The compound affects the electron transfer chain . The downstream effects of this interaction include the hydrogenation of olefins and the hydrosilation of ketones and aldehydes .
Pharmacokinetics
Bis(benzene)chromium(0) is insoluble in water but slightly soluble in benzene and THF
Result of Action
The result of Bis(benzene)chromium(0)'s action is the facilitation of various chemical reactions. It serves as a catalyst for olefin hydrogenation and a pre-catalyst for the hydrosilation of ketones and aldehydes .
Action Environment
The action of Bis(benzene)chromium(0) can be influenced by environmental factors. For instance, it sublimes at 160°C (320°F; 433 K) in vacuum . Its flammability is also a factor to consider in its handling and use .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzene;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVURSIGIEONDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=CC=C1.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155402 | |
| Record name | Chromium, bis(benzene)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1271-54-1 | |
| Record name | Chromium, bis(η6-benzene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium, bis(benzene)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(η6-benzene)chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



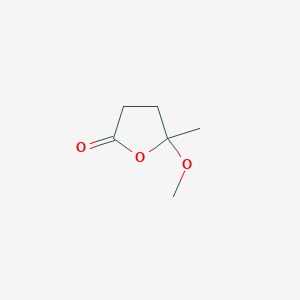


![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
